

Comparative pharmacokinetic studies of Diphenidol hydrochloride in different species

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Compound of Interest

Compound Name: *Diphenidol Hydrochloride*

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A Comparative Review of Diphenidol Hydrochloride Pharmacokinetics Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of **Diphenidol hydrochloride** across various species, including humans, rats, and mice. While comprehensive pharmacokinetic data for canines and non-human primates remains limited in publicly available literature, this document summarizes the existing knowledge to support further research and drug development efforts. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for the cited studies.

Executive Summary

Diphenidol hydrochloride, an antiemetic and antivertigo agent, exhibits variable pharmacokinetic profiles across different species. This guide highlights key differences in absorption, distribution, metabolism, and excretion to inform preclinical study design and aid in the extrapolation of animal data to human clinical scenarios. The available data indicates that Diphenidol is rapidly absorbed and extensively metabolized, with notable variations in elimination half-life and bioavailability among the species studied.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **Diphenidol hydrochloride** in humans, rats, and mice.

Table 1: Pharmacokinetics of Diphenidol Hydrochloride in Humans (Single and Multiple Oral Dose)[1]

Parameter	Single Dose (50 mg)	Multiple Dose (50 mg)
C _{max} (µg/L)	321.15 ± 162.46	360.98 ± 175.58
T _{max} (h)	2.25 ± 0.62	1.75 ± 0.54
AUC _{0-36h} (µg·h/L)	1052.75 ± 596.25	2300.01 ± 1533.73
AUC _{0-∞} (µg·h/L)	1287.19 ± 2931.36	2931.36 ± 1668.27
t _{1/2β} (h)	21.22 ± 22.30	29.27 ± 49.65

Table 2: Toxicokinetic Parameters of Diphenidol in Rats (Single Intragastric Administration)[2][3]

Parameter	Value (at 500 mg/kg)
C _{max} (µg/mL)	4.68
T _{max} (h)	1.95
t _{1/2} (h)	9.58
V _d (L/kg)	68.72

Table 3: Pharmacokinetics of Diphenidol in Mice (Intravenous and Oral Administration)

Administration Route	Dose (mg/kg)	Bioavailability (%)
Intravenous	0.2	-
Oral	0.4	19.9
Oral	1.6	23.56

Metabolism Overview in Canines

While specific pharmacokinetic parameters such as C_{max} and T_{max} for dogs are not readily available in the reviewed literature, a study on the metabolism of Diphenidol revealed that the metabolic pathways in dogs are similar to those in humans. The primary urinary metabolite in both species was identified as N-(4,4-diphenyl-4-hydroxybutyl)-δ-aminovaleric acid, accounting for over 50% of the administered dose.^[1] This suggests that dogs may serve as a relevant model for studying the metabolic fate of Diphenidol.

Data in Non-Human Primates

Despite a thorough literature search, no specific pharmacokinetic studies of **Diphenidol hydrochloride** in non-human primates were identified. The development of such data would be invaluable for a more complete understanding of the interspecies differences in the disposition of this compound.

Experimental Protocols

A summary of the methodologies employed in the cited pharmacokinetic studies is provided below.

Human Pharmacokinetic Study^[1]

- **Study Design:** A crossover design was used with 12 healthy volunteers who received a single 50 mg dose and a multiple-dose regimen of **Diphenidol hydrochloride** tablets.
- **Sample Collection:** Plasma samples were collected at various time points.
- **Analytical Method:** Plasma concentrations of Diphenidol were determined using Gas Chromatography-Mass Spectrometry (GC-MS).

- Data Analysis: Pharmacokinetic parameters were calculated using DAS software, and the pharmacokinetic profile was fitted using a two-compartment open model with first-order absorption.

Rat Toxicokinetic Study[2][3]

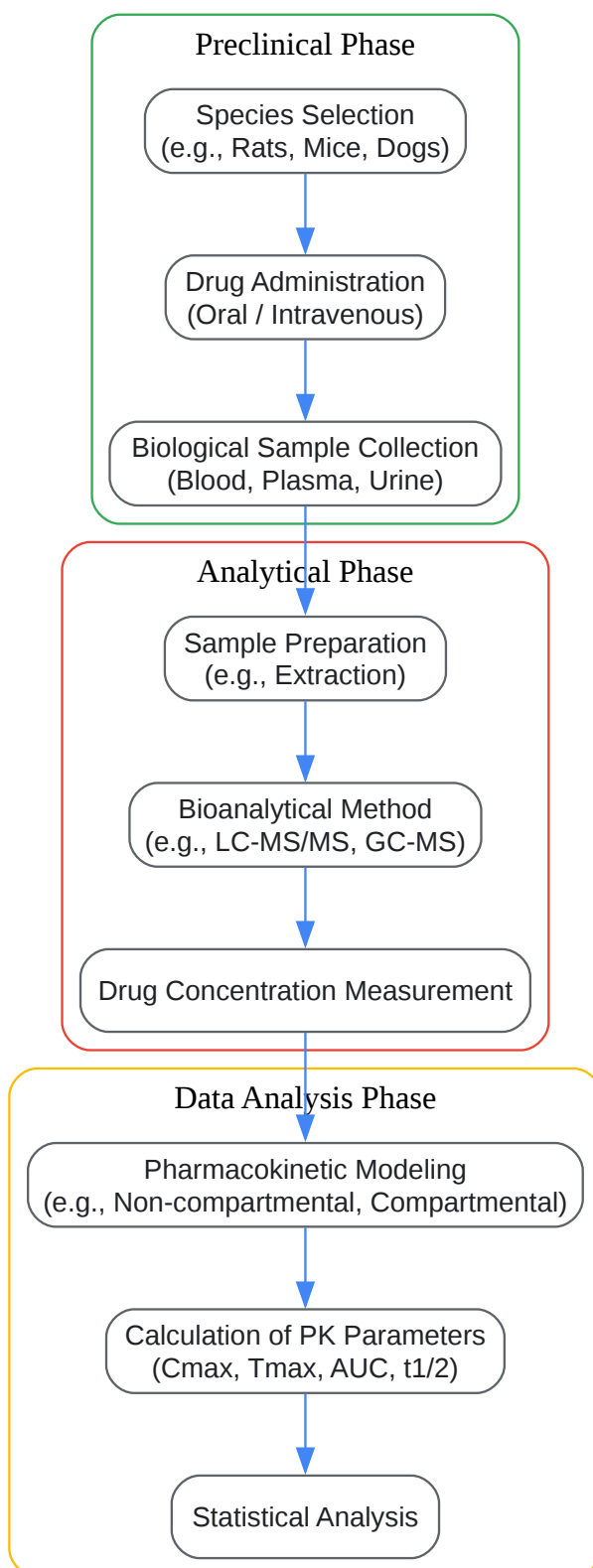
- Study Design: A lethal dose 50% (LD50) of 500 mg/kg **Diphenidol hydrochloride** was administered via intragastric administration to rats.
- Sample Collection: Heart-blood and various organs were collected at different time points post-administration.
- Analytical Method: A Gas Chromatography-Mass Spectrometry (GC-MS) method was developed and validated for the determination of Diphenidol in biological specimens.
- Data Analysis: The data was processed using WinNonlin pharmacokinetics software, and the toxicological kinetics were characterized by a two-compartment open model with first-order kinetics.

Mouse Pharmacokinetic Study

- Study Design: Eighteen mice were divided into three groups for intravenous (0.2 mg/kg) and oral (0.4 mg/kg and 1.6 mg/kg) administration.
- Sample Collection: Plasma samples were collected.
- Analytical Method: An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used to measure Diphenidol concentrations in mouse plasma.
- Data Analysis: Pharmacokinetic parameters were calculated to determine the bioavailability.

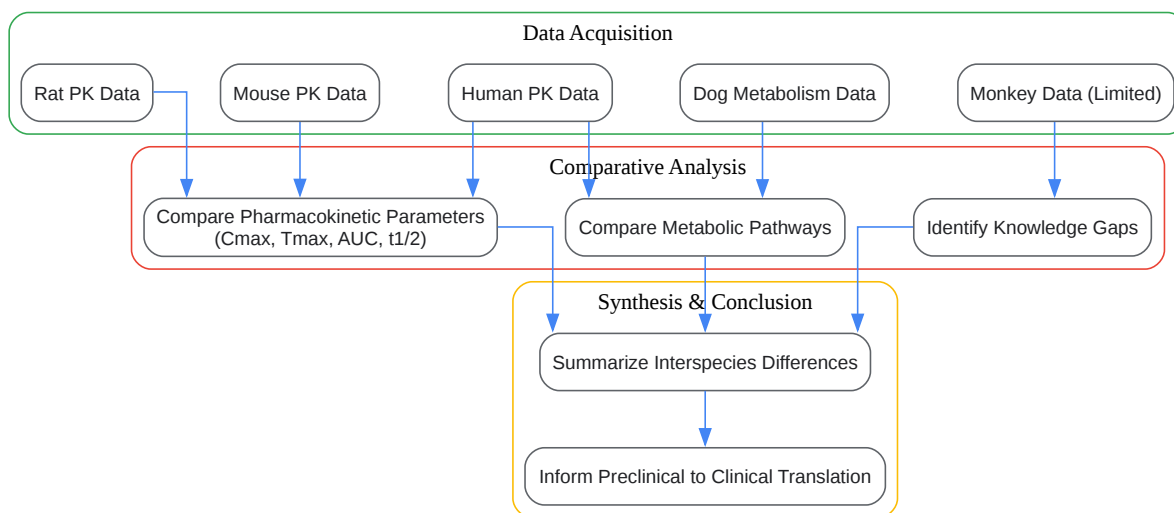
Visualized Experimental Workflow and Analysis

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a pharmacokinetic study and the logical flow of the comparative analysis presented in this guide.



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Caption: Experimental workflow for pharmacokinetic studies.



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Caption: Logical flow of the comparative pharmacokinetic analysis.

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References

- 1. researchgate.net [researchgate.net]
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